Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-
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Overview
Description
Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzene ring, a propanoic acid moiety, a cyano group, and a pyridinylbenzoyl group. It is often used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- typically involves multi-step organic reactions. The process begins with the preparation of the core benzenepropanoic acid structure, followed by the introduction of the cyano group and the pyridinylbenzoyl group through specific reagents and catalysts. The final step involves esterification to form the methyl ester derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzene ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a subject of study in biochemical and pharmacological research.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with some studies exploring its use in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Lactic acid, 3-phenyl-, methyl ester
- β-Phenyllactic acid methyl ester
- Methyl 2-hydroxy-3-phenylpropionate
- Methyl phenyllactate
- Methyl 2-hydroxy-3-phenylpropanoate
Uniqueness
Compared to similar compounds, Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]- stands out due to its unique combination of functional groups, which confer distinctive reactivity and potential biological activities. The presence of the cyano group and the pyridinylbenzoyl group, in particular, contribute to its unique properties and applications in scientific research.
This detailed article provides a comprehensive overview of Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H23N3O3 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate |
InChI |
InChI=1S/C25H23N3O3/c1-17(23(25(30)31-2)15-18-4-3-5-19(14-18)16-26)28-24(29)22-8-6-20(7-9-22)21-10-12-27-13-11-21/h3-14,17,23H,15H2,1-2H3,(H,28,29) |
InChI Key |
BACNVCCMMUWKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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